molecular formula C35H38N2 B11622258 4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}

4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}

Cat. No.: B11622258
M. Wt: 486.7 g/mol
InChI Key: JRVCPQZDJWRIRA-UHFFFAOYSA-N
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Description

    4-(4-Methylpiperazin-1-yl)aniline: is a chemical compound with the molecular formula .

  • It consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) substituted with an aniline group (an aromatic amine).
  • The compound’s systematic name reflects its structure: the piperazine core connected to an aniline moiety through a methylene bridge.
  • It is a solid powder with a molecular weight of approximately 191.28 g/mol .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-methylpiperazine and aniline under suitable conditions.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of 4-(4-methylpiperazin-1-yl)aniline, such as nitroso compounds, amines, or substituted anilines.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology and Medicine: Investigated for potential pharmacological properties, including interactions with receptors or enzymes.

      Industry: May find applications in dye synthesis, pharmaceuticals, or materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:
      • If used as a drug, it may interact with specific receptors or enzymes.
      • As a chemical intermediate, it participates in various synthetic pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine-based anilines or related structures.

      Uniqueness: Highlight its distinct features, such as substituents or functional groups.

    Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications.

    Properties

    Molecular Formula

    C35H38N2

    Molecular Weight

    486.7 g/mol

    IUPAC Name

    N-[1-(4-methylphenyl)but-3-enyl]-4-[[4-[1-(4-methylphenyl)but-3-enylamino]phenyl]methyl]aniline

    InChI

    InChI=1S/C35H38N2/c1-5-7-34(30-17-9-26(3)10-18-30)36-32-21-13-28(14-22-32)25-29-15-23-33(24-16-29)37-35(8-6-2)31-19-11-27(4)12-20-31/h5-6,9-24,34-37H,1-2,7-8,25H2,3-4H3

    InChI Key

    JRVCPQZDJWRIRA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(CC=C)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(CC=C)C4=CC=C(C=C4)C

    Origin of Product

    United States

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